molecular formula C13H11NO2 B13834965 3-Cyano-4,6,8-trimethylcoumarin CAS No. 288399-93-9

3-Cyano-4,6,8-trimethylcoumarin

Cat. No.: B13834965
CAS No.: 288399-93-9
M. Wt: 213.23 g/mol
InChI Key: PCUFKTOIUZLMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4,6,8-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound includes a coumarin core with three methyl groups and a cyano group attached, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,6,8-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6,8-trimethylcoumarin with a cyanating agent such as cyanogen bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4,6,8-trimethylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-4,6,8-trimethylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes

Mechanism of Action

The mechanism of action of 3-Cyano-4,6,8-trimethylcoumarin involves its interaction with various molecular targets and pathways. The cyano group and coumarin core enable the compound to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-6,8-dibromo-4-methylcoumarin
  • 3-Cyano-4-methylcoumarin
  • 4,6,8-Trimethylcoumarin

Uniqueness

3-Cyano-4,6,8-trimethylcoumarin is unique due to the presence of three methyl groups and a cyano group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and potential biological activities .

Properties

CAS No.

288399-93-9

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4,6,8-trimethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-7-4-8(2)12-10(5-7)9(3)11(6-14)13(15)16-12/h4-5H,1-3H3

InChI Key

PCUFKTOIUZLMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C#N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.